

Application Note: Protocol for Dissolving Timirdine for In Vivo Studies

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Compound of Interest

Compound Name: *Timirdine*
CAS No.: 100417-09-2
Cat. No.: B027564

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Abstract & Compound Profile

Timirdine (INN) is a psychotropic agent classified under agents affecting the nervous system, specifically noted for potential antidepressant or antipsychotic activity.[1][2] Chemically, it is a thiazolidine derivative characterized by a lipophilic aromatic core and a basic imino-thiazolidine moiety.[1]

For in vivo efficacy, the primary challenge is its poor aqueous solubility at neutral pH in its free base form.[1] This protocol details the formulation strategies to achieve stable, injectable solutions for intraperitoneal (IP), intravenous (IV), and oral (PO) administration, ensuring bioavailability and minimizing vehicle-induced toxicity.[1]

Compound Snapshot

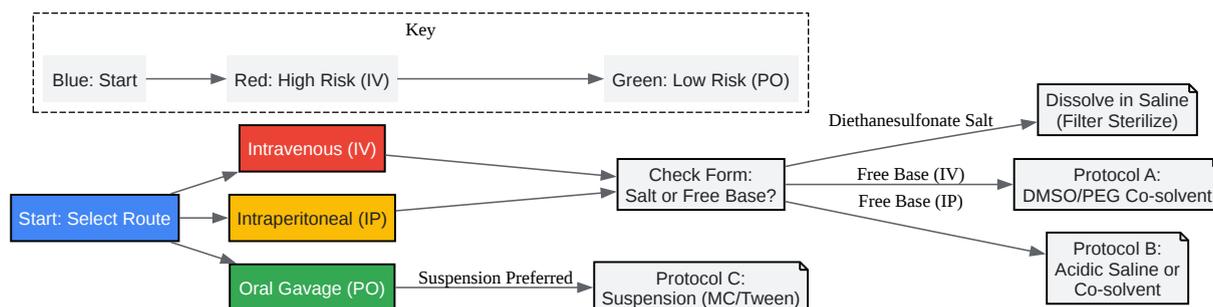
Property	Data	Notes
Chemical Name	Timirdine	INN; CAS: 100417-09-2
Formula	C ₉ H ₁₀ ClN ₃ S	
Molecular Weight	227.72 g/mol	Small molecule
Structure	2-imino-3-(3-amino-4-chlorophenyl)thiazolidine	Contains primary amine & imine
Physical State	Crystalline Solid	
Solubility Class	Weak Base / Lipophilic	Low solubility in water (pH 7); High in DMSO
Salt Forms	Diethanesulfonate	Salt form significantly improves water solubility

“

*Critical Note on Salt Forms: **Timirdine** is often synthesized or supplied as **Timirdine Diethanesulfonate**.^[1] If you possess the sulfonate salt, it is likely water-soluble (>10 mg/mL).^[1] This protocol primarily addresses the Free Base, which requires specific solubilization techniques.^[1]*

Formulation Decision Matrix

The choice of vehicle depends strictly on the required concentration and the route of administration.^[1] Use the following decision tree to select the optimal protocol.



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Figure 1: Decision matrix for **Timirdine** formulation based on administration route and chemical form.[1][3]

Detailed Experimental Protocols

Protocol A: Co-Solvent System (IV/IP Administration)

Best for: Free Base, Acute Studies, High Bioavailability.[1] Target Concentration: 1 – 5 mg/mL.

[1] Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Mechanism: DMSO disrupts the crystal lattice; PEG400 provides a hydrophobic buffer to prevent precipitation upon contact with aqueous saline.[1]

Materials:

- **Timirdine** (Free Base)[1][4][3][5]
- Dimethyl Sulfoxide (DMSO), anhydrous, sterile grade[1]
- Polyethylene Glycol 400 (PEG400)[1]
- Sterile Saline (0.9% NaCl)[1]

Step-by-Step Procedure:

- Weighing: Accurately weigh the required amount of **Timirdine** (e.g., 10 mg).
- Primary Solubilization: Add 0.5 mL DMSO (5% of final volume) directly to the powder. Vortex vigorously for 1–2 minutes until completely dissolved.[1] Note: The solution must be crystal-clear yellow/colorless.[1]
- Secondary Solubilization: Add 4.0 mL PEG400 (40% of final volume). Vortex for 30 seconds. [1] The solution may warm slightly (exothermic).[1]
- Aqueous Dilution: Slowly add 5.5 mL Sterile Saline dropwise while vortexing.
 - Critical Step: Do not add saline all at once; "crashing out" (precipitation) is likely if the polarity shifts too fast.[1]
- Clarification: Inspect for turbidity.[1] If cloudy, sonicate at 37°C for 5 minutes.
- Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1] Nylon filters may absorb the drug.[1]

Protocol B: Acidic Dissolution (High Dose IP)

Best for: Free Base, Dose > 5 mg/mL, avoiding high DMSO/PEG loads.[1] Mechanism:

Timirdine contains basic nitrogens (imine/amine).[1] Protonation with a weak acid increases aqueous solubility by orders of magnitude (converting it to an in situ salt).[1]

Materials:

- **Timirdine** (Free Base)[1][4][3][5]
- 0.1 M Tartaric Acid or 0.1 M HCl[1]
- 1 M NaOH (for pH adjustment)[1]
- Sterile Water or Saline[1]

Step-by-Step Procedure:

- Weighing: Weigh **Timirdine** (e.g., 20 mg).

- Acidification: Add 2.0 mL of 0.1 M Tartaric Acid. Vortex and sonicate.
 - Observation: The solid should dissolve to form a clear solution.[1][6] If not, warm to 40°C.
[1]
- Dilution: Add sterile water/saline to reach ~90% of target volume.
- pH Adjustment (Crucial): Measure pH. It will likely be ~2.0–3.0.[1]
 - Slowly add 1 M NaOH dropwise to raise pH to 4.5 – 5.5.[1]
 - Warning: Do not exceed pH 6.0, or the free base will precipitate.[1]
- Final Volume: Adjust to final volume with saline.

Protocol C: Oral Suspension (PO)

Best for: Chronic Studies, Toxicology, High Doses (>10 mg/kg).[1] Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1]

Step-by-Step Procedure:

- Vehicle Prep: Dissolve 0.5 g Methylcellulose (400 cP) in 100 mL warm water. Allow to hydrate overnight at 4°C. Add 0.1 mL Tween 80.
- Grinding: Place **Timirdine** powder in a mortar. Add a small volume (drops) of Tween 80 to wet the powder (levigation).[1]
- Suspension: Gradually add the MC vehicle while triturating (grinding) to form a smooth paste, then dilute to final volume.[1]
- Homogenization: Vortex or use a tissue homogenizer before dosing to ensure uniform suspension.[1]

Quality Control & Stability

Parameter	Acceptance Criteria	Method
Visual Appearance	Clear, particle-free (Solutions) / Uniform milky (Suspensions)	Visual Inspection under light
pH (Injectables)	4.5 – 7.5	Micro-pH probe
Precipitation Risk	No crystals after 2h at RT	Microscope slide check
Stability	Prepare fresh daily	Timirdine amines may oxidize

Storage: Store solid **Timirdine** at -20°C, desiccated. Solutions in DMSO are stable for 1 week at -20°C. Aqueous dilutions must be used within 24 hours.[1]

Pharmacological Context & Safety

Timirdine acts on the central nervous system.[1] When handling the pure powder:

- PPE: Wear N95 mask or respirator, gloves, and safety goggles.[1]
- Toxicity: As a potent psychotropic, accidental inhalation or skin absorption can cause sedation or cardiovascular effects.[1]
- Vehicle Control: Always run a "Vehicle Only" control group. High concentrations of DMSO (>10%) or PEG400 (>50%) can cause independent behavioral effects (e.g., sedation, irritation).[1]

References

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